1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1851999-55-7) is a 1-substituted 1,2,4-triazol-3-amine derivative with the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol. The compound belongs to the broader class of [1,2,4]triazol-3-ylamines, a scaffold that has been validated as a nicotinamide isostere for tankyrase inhibition , and as a core for GABAA receptor agonists with anticonvulsant activity.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13077033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCC1CC1CN2C=NC(=N2)N
InChIInChI=1S/C8H14N4/c1-2-6-3-7(6)4-12-5-10-8(9)11-12/h5-7H,2-4H2,1H3,(H2,9,11)
InChIKeyHEAHFQZUDVFFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine: A 1,2,4-Triazol-3-amine Building Block for Specialized Heterocyclic Synthesis


1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1851999-55-7) is a 1-substituted 1,2,4-triazol-3-amine derivative with the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol . The compound belongs to the broader class of [1,2,4]triazol-3-ylamines, a scaffold that has been validated as a nicotinamide isostere for tankyrase inhibition [1], and as a core for GABAA receptor agonists with anticonvulsant activity [2]. The N1-(2-ethylcyclopropyl)methyl substituent distinguishes this compound from simpler N1-alkyl or N1-cyclopropylmethyl analogs, introducing a stereochemically defined ethyl branch on a conformationally constrained cyclopropane ring.

Why 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Generic Cyclopropylmethyl-Triazole Analogs


The 2-ethylcyclopropylmethyl substituent on the N1 position of the 1,2,4-triazol-3-amine core is not interchangeable with simpler cyclopropylmethyl or dimethylcyclopropylmethyl variants. The ethyl branch alters both the conformational ensemble of the cyclopropane ring and the lipophilic character of the molecule, as reflected in a predicted LogP of approximately 0.91 . In a closely related patent context, PDE1 inhibitor triazolopyrazinones with an ethyl R-group are explicitly claimed, while cyclopropyl is excluded when X = CH₂CH₂ due to unfavorable properties [1]. This demonstrates that even minor alkyl substitutions on triazole scaffolds produce pharmacologically meaningful differentiation. Substituting the 2-ethylcyclopropyl group for a simpler analog may alter key molecular properties — including TPSA, LogP, conformational preference, and target binding — in ways that are not predictable without empirical testing.

Quantitative Differentiation Evidence for 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine Against Closest Structural Analogs


Physicochemical Differentiation: LogP and TPSA of the 2-Ethylcyclopropylmethyl Derivative vs. Parent and Methyl Analogs

The 2-ethylcyclopropylmethyl-substituted compound exhibits a predicted LogP of 0.9064 and a topological polar surface area (TPSA) of 56.73 Ų . For comparison, the unsubstituted parent scaffold 1H-1,2,4-triazol-3-amine (amitrole) has a LogP of -1.67 and TPSA of approximately 72 Ų . The addition of the 2-ethylcyclopropylmethyl group increases lipophilicity by approximately 2.6 LogP units while reducing TPSA, shifting the molecule closer to CNS-accessible property space (typically LogP 1–4, TPSA < 90 Ų). The 2-methylcyclopropylmethyl analog (C₇H₁₂N₄, MW 152.20) would be expected to have an intermediate LogP, making the ethyl homolog the more lipophilic option in the series.

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Guided Substituent Selection: Ethyl vs. Cyclopropyl Preference in PDE1 Inhibitor Triazolopyrazinones

US Patent 11,401,274 (Eli Lilly) discloses [1,2,4]triazolo derivatives as human PDE1 inhibitors, claiming compounds where R is ethyl, n-propyl, cyclopropyl, or cyclobutyl. Critically, the patent includes an explicit proviso that when X = CH₂CH₂, R must NOT be cyclopropyl [1]. This negative data point demonstrates that cyclopropyl substitution at this position produces undesirable properties, while ethyl is explicitly permitted and exemplified (Scheme 1: X = CH₂CH₂, R = CH₂CH₃). Although this patent does not directly disclose 1-[(2-ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine, it provides class-level evidence that ethyl-substituted triazole derivatives possess favorable pharmacological profiles for PDE1 inhibition compared to cyclopropyl-substituted analogs.

PDE1 inhibition Diabetic kidney disease Medicinal chemistry

Molecular Weight and Formula Differentiation from Nearest Sub-structural Analogs

The compound occupies a specific molecular weight point (166.22 g/mol; C₈H₁₄N₄) that is distinct from its closest commercially available analogs: the unsubstituted cyclopropylmethyl variant (C₆H₁₀N₄, MW 138.17) , the 2-methylcyclopropylmethyl variant (C₇H₁₂N₄, MW 152.20) , and the isomeric 1-(cyclopentylmethyl) variant (C₈H₁₄N₄, MW 166.22) . While the 2,2-dimethylcyclopropylmethyl analog shares the same molecular formula and weight (C₈H₁₄N₄, MW 166.22), it differs structurally: the geminal dimethyl group introduces greater steric bulk adjacent to the triazole attachment point compared to the mono-ethyl substitution of the target compound, which places steric bulk one carbon removed from the cyclopropane ring, offering finer conformational tuning.

Chemical library design Lead optimization SAR exploration

Class-Level Biological Validation: 1,2,4-Triazol-3-amine Scaffold Activity in Tankyrase Inhibition and GABAA Agonism

The 1,2,4-triazol-3-amine scaffold has demonstrated validated biological activity in two mechanistically distinct target classes. In tankyrase inhibition, Shultz et al. (2013) established [1,2,4]triazol-3-ylamines as novel nicotinamide isosteres, with optimized compounds achieving cellular Wnt pathway inhibition and selectivity over other PARP family members (e.g., compound 19: TNKS1 IC₅₀ < 100 nM) [1]. Independently, Jahani et al. (2020) demonstrated that 1,2,4-triazol-3-amine derivatives act as GABAA receptor agonists, with compounds 5c and 5g achieving in vivo anticonvulsant ED₅₀ values of 52.5 mg/kg and 16.5 mg/kg in the PTZ seizure model, and 11.8 mg/kg and 10.5 mg/kg in the MES model respectively, with no negative effects on memory or motor coordination [2]. The 2-ethylcyclopropylmethyl substituent represents a unique N1-modification that has not been explored in either of these validated series, positioning this compound as a differentiated chemical probe for SAR expansion.

Tankyrase inhibition GABAA receptor Wnt signaling

Recommended Research Application Scenarios for 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine Based on Available Evidence


PDE1-Targeted Medicinal Chemistry: Exploring Ethyl-Substituted Triazole Derivatives for Diabetic Kidney Disease

Based on the Eli Lilly PDE1 inhibitor patent (US 11,401,274) that explicitly permits ethyl-substituted triazolo compounds while excluding cyclopropyl when X = CH₂CH₂ , this compound can serve as a building block or reference standard for synthesizing and evaluating novel PDE1 inhibitors. The 2-ethylcyclopropyl group provides a conformational constraint and lipophilicity profile (LogP ≈ 0.91 [1]) that mimics the favored ethyl substituent pattern identified in the patent SAR, making it a rational choice for PDE1 inhibitor lead optimization programs targeting diabetic kidney disease or hypertension.

GABAA Receptor Agonist SAR: Evaluating N1-Cycloalkylmethyl Substitution Effects on Anticonvulsant Potency and Motor Side Effects

The 1,2,4-triazol-3-amine scaffold has been validated as a GABAA receptor agonist scaffold, with compounds achieving in vivo anticonvulsant ED₅₀ values as low as 10.5 mg/kg (MES) without motor or memory impairment . The 2-ethylcyclopropylmethyl group represents a novel N1-substituent not explored in the published series. Its intermediate lipophilicity (LogP ≈ 0.91 [1]), positioned between simpler alkyl and bulkier cycloalkyl variants, makes this compound a strategic chemical probe for mapping the lipophilicity-potency-side effect relationship at GABAA subtype receptors.

Tankyrase Inhibitor Lead Expansion: Probing N1-Topology Effects on PARP Selectivity and Cellular Wnt Pathway Inhibition

The Shultz et al. (2013) tankyrase inhibitor series demonstrated that [1,2,4]triazol-3-ylamines serve as effective nicotinamide isosteres with selectivity over other PARP family members . The N1-substitution pattern was a key determinant of lipophilic efficiency in this series. The 2-ethylcyclopropylmethyl substituent, with its predicted LogP of 0.9064 and TPSA of 56.73 Ų [1], offers a distinct topological profile compared to the linear and branched alkyl chains explored in the original publication, enabling interrogation of whether cyclopropane-constrained N1-substituents improve selectivity margins or pharmacokinetic properties in tankyrase inhibition.

Chemical Library Design: A Structurally Defined Building Block for Diversity-Oriented Synthesis of 1,2,4-Triazole Collections

For organizations building focused 1,2,4-triazole screening libraries, this compound fills a specific gap in the N1-substitution landscape: it provides a mono-ethyl-substituted cyclopropane topology (MW 166.22 ) that is distinct from unsubstituted cyclopropylmethyl (MW 138.17), gem-dimethylcyclopropylmethyl (MW 166.22, but sterically bulkier), and cyclopentylmethyl (MW 166.22, but more flexible five-membered ring) analogs. This incremental structural variation is valuable for establishing structure-activity trends across screening hits, particularly when correlated with computed properties like LogP and TPSA .

Quote Request

Request a Quote for 1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.